molecular formula C14H13N5O2S B2941929 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034505-75-2

4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide

Cat. No.: B2941929
CAS No.: 2034505-75-2
M. Wt: 315.35
InChI Key: KCQVQJHCEXYURC-UHFFFAOYSA-N
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Description

The compound "4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide" is a synthetic organic molecule belonging to the family of thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied in various fields of chemistry and biology.

Scientific Research Applications

Chemistry

Biology

Studied for their antimicrobial, antiviral, and anticancer properties. The unique structural attributes of thiazole and triazine rings contribute to its efficacy in these areas.

Medicine

Potential therapeutic agents due to their ability to interact with specific enzymes or receptors involved in disease pathways.

Industry

May serve as precursors or active agents in the development of agrochemicals or dyes.

Future Directions

The future research directions could involve exploring the biological activity of this compound, given that some triazine derivatives have shown potential as cholinesterase inhibitors . Additionally, the synthesis of new derivatives and exploration of their properties could be another area of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available starting materials. The common approach includes the formation of the thiazole ring, followed by introduction of the carboxamide group and subsequent derivatization with the triazinyl moiety.

Industrial Production Methods

Industrial production methods would likely focus on optimizing the synthetic route for large-scale production, employing high-throughput techniques and minimizing waste. Catalysts and solvents that offer high yields and selectivity would be preferred.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: Can occur at the methyl group, leading to the formation of corresponding carboxylic acids.

  • Reduction: The triazinyl moiety can undergo reduction under specific conditions.

  • Substitution: Both electrophilic and nucleophilic substitutions can be observed at various positions.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution: Various halides, strong bases or acids, depending on the type of substitution desired.

Major Products Formed

  • Oxidation typically yields carboxylic acids.

  • Reduction can lead to a variety of amines or alcohols, depending on the functional groups present.

  • Substitution reactions yield a plethora of derivatives based on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-(3-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide: Similar structure but differing in the position of the oxo group.

  • N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide: Lacks the methyl group.

  • 4-ethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide: Ethyl group instead of methyl.

Uniqueness

The presence of both the thiazole and triazine rings in this compound provides a unique combination of functionalities that can be exploited in various fields of research and application. This dual-ring structure offers enhanced stability, reactivity, and potential bioactivity compared to other similar compounds.

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Properties

IUPAC Name

4-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-12(22-8-16-9)13(20)15-6-7-19-14(21)10-4-2-3-5-11(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQVQJHCEXYURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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